N-Hydroxy Ticagrelor is a derivative of Ticagrelor, a potent antiplatelet agent used primarily in the prevention of thrombotic cardiovascular events. Ticagrelor itself is a member of the class of drugs known as P2Y12 inhibitors, which function by preventing platelet aggregation. N-Hydroxy Ticagrelor has garnered interest for its potential role in enhancing the pharmacological profile of Ticagrelor and improving its therapeutic efficacy.
Ticagrelor was first developed by AstraZeneca and has been extensively studied since its introduction into clinical practice. The chemical structure of N-Hydroxy Ticagrelor is derived from modifications to the original Ticagrelor compound, which is synthesized through complex organic reactions involving various intermediates.
N-Hydroxy Ticagrelor falls under the category of pharmaceutical compounds, specifically as an antiplatelet agent. It is classified based on its mechanism of action as a P2Y12 receptor antagonist, which plays a crucial role in the inhibition of platelet activation and aggregation.
The synthesis of N-Hydroxy Ticagrelor involves several key steps that build upon the established methods for producing Ticagrelor.
N-Hydroxy Ticagrelor exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural representation includes stereochemical configurations that are critical for its activity as an antiplatelet agent.
N-Hydroxy Ticagrelor undergoes several chemical reactions that are essential for its synthesis and functionalization.
The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to enhance yield and purity .
The mechanism by which N-Hydroxy Ticagrelor exerts its effects is closely related to that of its parent compound, Ticagrelor.
Studies indicate that modifications leading to N-hydroxylation may enhance binding affinity or alter pharmacokinetics compared to standard Ticagrelor .
Understanding the physical and chemical properties of N-Hydroxy Ticagrelor is essential for its application in pharmaceuticals.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to assess these properties .
N-Hydroxy Ticagrelor has potential applications primarily within the field of cardiovascular medicine.
N-Hydroxy Ticagrelor (systematic name: [(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-(propylthio)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol) is the primary active metabolite of the antiplatelet drug ticagrelor. Its molecular formula is C₂₃H₂₈F₂N₆O₅S, with a molar mass of 522.57 g/mol [3] [6]. The structure retains the core cyclopentyltriazolopyrimidine scaffold of ticagrelor but features a critical hydroxylation at the cyclopropylamino nitrogen (N-hydroxy modification), which enhances its P2Y₁₂ receptor binding affinity [2] [4].
Stereochemically, N-Hydroxy Ticagrelor inherits three chiral centers from the parent compound:
Table 1: Key Structural Features of N-Hydroxy Ticagrelor
Parameter | Value |
---|---|
Molecular Formula | C₂₃H₂₈F₂N₆O₅S |
Molar Mass | 522.57 g/mol |
Chiral Centers | 3 (inherited from ticagrelor) |
Key Functional Group | N–OH at cyclopropylamino nitrogen |
Canonical SMILES | CCCSc₁nc(N(O)[C@@H]₂C[C@H]₂c₃ccc(F)c(F)c₃)c₄nnn([C@@H]₅CC@HC@@H[C@H]₅O)c₄n₁ |
N-Hydroxy Ticagrelor is generated through both in vivo biotransformation and in vitro chemical synthesis:
Enzymatic Pathway
Chemical Synthesis
Table 2: Synthetic Methods for N-Hydroxy Ticagrelor
Method | Reagents/Conditions | Yield | Purity | Application |
---|---|---|---|---|
Enzymatic (CYP3A4) | Liver microsomes, NADPH, 37°C | 30–40%* | >95% | In vivo metabolism |
Chemical Hydroxylation | NH₂OH·HCl, K₂CO₃, MeOH/H₂O, 50°C | 60–70% | 85–90% | Analytical standards |
Deuterated Derivative | CD₃CD₂CD₂SH, base, DMF | 55% | >99% | Isotope tracing |
*Relative to parent compound in plasma.
N-Hydroxy Ticagrelor diverges from ticagrelor in three key aspects:
Bioactivation Mechanism:The N–OH group enhances hydrogen-bonding capacity with P2Y₁₂ receptor residues (e.g., Lys280, Glu288), increasing binding affinity (Kd = 0.5 nM vs. ticagrelor’s 1.8 nM) [2] [8].
Stereoelectronic Effects:The N-hydroxy modification reduces the dihedral angle between the triazolopyrimidine and cyclopropyl groups from 120° to 95°, optimizing π-stacking with receptor Phe252 [2].
Metabolite-Parent Distinction:Unlike ticagrelor, N-Hydroxy Ticagrelor undergoes glucuronidation at the N–OH group, facilitating renal excretion [4].
Fig. 1: Hydrogen Bonding Network Comparison
Ticagrelor: -NH···O=C (Receptor) → Single H-bond N-Hydroxy Ticagrelor: -N(OH)···O=C (Receptor) → Dual H-bonds O–H···O (Receptor)
Solubility
Stability
Crystallinity
Table 3: Physicochemical Profile of N-Hydroxy Ticagrelor
Property | Conditions | Value |
---|---|---|
Solubility | Water (25°C) | 0.01 mg/mL |
0.1N HCl | 0.08 mg/mL | |
SIF (0.5% SDS) | 0.20 mg/mL | |
LogP | Octanol/water | 2.5 (vs. ticagrelor’s 2.0) |
pKa | N-hydroxy group | 8.9 |
Stability (t₁/₂) | pH 7.4, 37°C | 48 h |
UV light (254 nm) | 6 h | |
Crystalline Forms | Form I | Monoclinic, stable below 80°C |
Form II | Orthorhombic, hygroscopic |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7